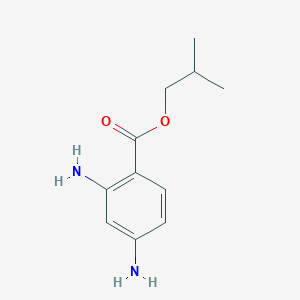

Isobutyl-2,4-diaminobenzoate

Descripción

Isobutyl-2,4-diaminobenzoate is an ester derivative of 2,4-diaminobenzoic acid, where the carboxylic acid group is substituted with an isobutyl ester. The compound features two amino groups at the 2- and 4-positions of the benzene ring, which confer unique electronic and steric properties.

Propiedades

Fórmula molecular |

C11H16N2O2 |

|---|---|

Peso molecular |

208.26 g/mol |

Nombre IUPAC |

2-methylpropyl 2,4-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6,12-13H2,1-2H3 |

Clave InChI |

IYSJTEFHXQQTNQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC(=O)C1=C(C=C(C=C1)N)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison focuses on esters and benzoate derivatives with analogous substituents, as referenced in the evidence:

Table 1: Key Properties of Isobutyl-2,4-diaminobenzoate and Analogous Compounds

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The 2,4-diamino groups in Isobutyl-2,4-diaminobenzoate likely increase polarity and hydrogen-bonding capacity compared to 4-dimethylamino in Isoamyl 4-(dimethylamino)benzoate. This could enhance solubility in polar solvents and reactivity in coordination chemistry. The isobutyl ester group reduces water solubility relative to smaller esters (e.g., methyl or ethyl), as seen in other isobutyl derivatives .

Safety and Handling: Analogous esters like Isoamyl 4-(dimethylamino)benzoate require stringent safety protocols, including eye flushing and medical consultation upon exposure . Isobutyl-2,4-diaminobenzoate may demand similar precautions due to its amino groups, which could pose irritation risks.

The 3,4-diaminobenzoate Pt complex exhibits pH-responsive behavior , implying Isobutyl-2,4-diaminobenzoate could serve in smart materials or sensors. Isobutyl esters in fragrances hint at niche industrial uses, though amino groups may limit compatibility in such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.